1-Chloropyrido[3,4-d]pyridazine
Overview
Description
1-Chloropyrido[3,4-d]pyridazine, also known as this compound, is a useful research compound. Its molecular formula is C7H4ClN3 and its molecular weight is 165.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Properties : Pyridazine derivatives exhibit significant biological properties, such as anti-tumor and anti-inflammatory activity. Compounds like 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine and 6-chloro-3-[(4-fluorophenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine have been synthesized and characterized, demonstrating potential in biological applications (Sallam et al., 2021).
Synthesis and Reactions : Research has explored the synthesis and reactions of chloropyrido[2,3-d]pyridazine, leading to the creation of new heterocyclic compounds. These studies contribute to the understanding of pyridazine chemistry and its potential applications (Paul & Rodda, 1969).
Medicinal Chemistry Applications : Pyrido[3,4-c]pyridazines are identified as promising scaffolds in medicinal chemistry, although they are relatively rare chemicals. Reviews of synthetic pathways towards these compounds provide insights into their potential applications in drug discovery (Price, Emery, & Dehaen, 2022).
Surface Protection and Corrosion Inhibition : Certain pyridazine derivatives have been tested for their potential to protect mild steel surfaces and inhibit corrosion in acidic environments. These studies combine experimental and theoretical approaches to understand the molecular behavior of pyridazines as corrosion inhibitors (Olasunkanmi, Mashuga, & Ebenso, 2018).
Herbicidal Activities : Some pyridazine derivatives, such as 4-(3-Trifluoromethylphenyl)pyridazine, show significant herbicidal activities, offering potential for agricultural applications. Novel derivatives have been synthesized and evaluated for their effectiveness against specific plants (Xu et al., 2008).
Enzyme Inhibition for Therapeutic Purposes : Pyridazine derivatives have been studied as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, indicating potential as anticholinergic drugs. Molecular docking studies have been conducted to explore their interaction with biological macromolecules (Taslimi et al., 2019).
Future Directions
Mechanism of Action
Target of Action
1-Chloropyrido[3,4-d]pyridazine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
It is known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may affect multiple pathways .
Result of Action
Given the broad spectrum of activities associated with pyridazinone derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that pyridazinone derivatives, which include 1-Chloropyrido[3,4-d]pyridazine, have shown a wide range of pharmacological activities
Cellular Effects
Given the pharmacological activities of related compounds, it is possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-chloropyrido[3,4-d]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-6-1-2-9-3-5(6)4-10-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDYJUAGXAHWBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CN=NC(=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167299 | |
Record name | 1-Chloropyrido(3,4-d)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162022-92-6 | |
Record name | 1-Chloropyrido(3,4-d)pyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162022926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloropyrido(3,4-d)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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